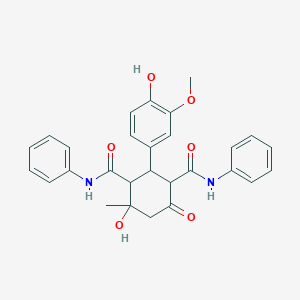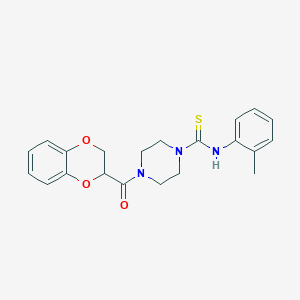![molecular formula C26H19BrN2O2S B10876529 4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine](/img/structure/B10876529.png)
4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE is a complex organic compound that features a combination of bromophenyl, methylthiazolyl, methoxyphenyl, and chromenylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This step involves the reaction of 4-bromobenzaldehyde with thioamide and methyl iodide under basic conditions to form the thiazole ring.
Synthesis of the Chromene Derivative: The chromene moiety is synthesized by reacting 4-methoxybenzaldehyde with a suitable phenol derivative under acidic conditions.
Coupling Reaction: The final step involves the coupling of the thiazole and chromene derivatives using a suitable amine under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反応の分析
Types of Reactions
N-[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds.
Substitution: Halogen substitution reactions can occur using nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole and chromene derivatives.
科学的研究の応用
N-[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of N-[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes involved in cell proliferation, making it a potential anti-cancer agent.
Pathways Involved: It affects the MAPK/ERK signaling pathway, which is crucial for cell division and growth.
類似化合物との比較
Similar Compounds
- **N-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE
- **N-[4-(4-FLUOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE
Uniqueness
N-[4-(4-BROMOPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]AMINE is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activity compared to its chloro and fluoro analogs.
特性
分子式 |
C26H19BrN2O2S |
|---|---|
分子量 |
503.4 g/mol |
IUPAC名 |
(E)-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)chromen-4-imine |
InChI |
InChI=1S/C26H19BrN2O2S/c1-16-25(18-7-11-19(27)12-8-18)29-26(32-16)28-22-15-24(17-9-13-20(30-2)14-10-17)31-23-6-4-3-5-21(22)23/h3-15H,1-2H3/b28-22+ |
InChIキー |
WIXRJJQOLBRJJT-XAYXJRQQSA-N |
異性体SMILES |
CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Br |
正規SMILES |
CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methyl-5-nitrophenyl)-2-{[5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10876446.png)
![Methyl {[5-methyl-3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10876449.png)

![2-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]phenyl naphthalene-2-sulfonate](/img/structure/B10876473.png)

![(2E)-3-[4-(benzyloxy)-2,3-dibromo-5-ethoxyphenyl]prop-2-enoic acid](/img/structure/B10876487.png)
![4-Bromobenzyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B10876494.png)
![6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10876501.png)
![5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B10876502.png)
![{2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-benzimidazol-6-yl}(phenyl)methanone](/img/structure/B10876503.png)
![(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10876509.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10876511.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10876517.png)

